3,7-Dimethoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate

regioisomer differentiation metabolite reference standard CAS registry specificity

3,7-Dimethoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate (CAS 80709-63-3) is the (2E)-but-2-enedioate salt of a 3,7-dimethoxy-substituted 10,11-dihydrodibenzo[b,f]thiepin bearing a 4-methylpiperazine group at the bridgehead position, with a molecular formula of C25H30N2O6S and a molecular weight of 486.6 g/mol. This compound belongs to a historically significant class of tricyclic neuroleptic scaffolds developed in the 1960s–1980s, where the dibenzo[b,f]thiepin core served as the foundation for marketed antipsychotics such as octoclothepin and perathiepin.

Molecular Formula C25H30N2O6S
Molecular Weight 486.6 g/mol
CAS No. 80709-63-3
Cat. No. B12785626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dimethoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate
CAS80709-63-3
Molecular FormulaC25H30N2O6S
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CC3=C(C=C(C=C3)OC)SC4=C2C=CC(=C4)OC.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C21H26N2O2S.C4H4O4/c1-22-8-10-23(11-9-22)19-12-15-4-5-16(24-2)13-20(15)26-21-14-17(25-3)6-7-18(19)21;5-3(6)1-2-4(7)8/h4-7,13-14,19H,8-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyLQUMAVLNXCTQQV-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dimethoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate (CAS 80709-63-3): A Defined Regioisomer in the Dibenzo[b,f]thiepin Metabolite Reference Space


3,7-Dimethoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate (CAS 80709-63-3) is the (2E)-but-2-enedioate salt of a 3,7-dimethoxy-substituted 10,11-dihydrodibenzo[b,f]thiepin bearing a 4-methylpiperazine group at the bridgehead position, with a molecular formula of C25H30N2O6S and a molecular weight of 486.6 g/mol [1]. This compound belongs to a historically significant class of tricyclic neuroleptic scaffolds developed in the 1960s–1980s, where the dibenzo[b,f]thiepin core served as the foundation for marketed antipsychotics such as octoclothepin and perathiepin [2]. The 3,7-dimethoxy substitution pattern defines this compound as a synthetic, potential O-demethylated metabolite reference standard, originally prepared as part of systematic investigations into the metabolic fate of tricyclic neuroleptics [3].

Why Generic Substitution of 3,7-Dimethoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate Without Regioisomer Verification Introduces Irreproducible Metabolic Tracing


Regioisomeric dimethoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo[b,f]thiepin maleates (3,7- vs. 7,8- vs. 2,8-substituted) share the identical molecular formula (C25H30N2O6S) and molecular weight (486.6 g/mol), making them indistinguishable by nominal mass alone [1]. Consequently, procurement of a dibenzo[b,f]thiepin metabolite reference standard without precise positional verification risks selecting the wrong isomer—one produced through a divergent synthetic route. The 3,7-dimethoxy isomer is specifically obtained via TiCl4-mediated enamine formation from ketone VIa followed by diborane reduction, whereas attempted zinc/acetic acid reduction instead produces the des-piperazinyl 3,7-dimethoxy-10,11-dihydrodibenzo[b,f]thiepin (Xa) through hydrogenolysis [2]. Thus, substitution in the absence of regioisomer-level documentation leads directly to irreproducible analytical results in metabolite identification workflows.

Quantitative Differentiation Evidence for 3,7-Dimethoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate Relative to Closest Analogs


Regioisomeric Identity: 3,7- vs. 7,8-Dimethoxy Substitution Determines Unique CAS Registry and Synthetic Precursor

The 3,7-dimethoxy regioisomer (CAS 80709-63-3) is unambiguously distinguished from its 7,8-dimethoxy congener (CAS 80709-64-4) by the position of the two methoxy groups on the aromatic rings, a difference that arises from their distinct synthetic precursors. The 3,7-isomer is derived from 2-iodo-4-methoxybenzoic acid and 3-methoxythiophenol, yielding ketone VIa; the 7,8-isomer originates from (2-iodophenyl)acetic acid and 3,4-dimethoxythiophenol, yielding ketone VIb [1]. Although both isomers share the molecular formula C25H30N2O6S and molecular weight 486.6 g/mol, they are assigned separate CAS registry numbers (80709-63-3 vs. 80709-64-4), confirming their status as distinct chemical entities [2].

regioisomer differentiation metabolite reference standard CAS registry specificity

Synthetic Route Specificity: Diborane Reduction Preserves the 4-Methylpiperazine Substituent, Whereas Zinc/Acetic Acid Causes Hydrogenolysis

The synthesis of 3,7-dimethoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo[b,f]thiepin (free base of CAS 80709-63-3) proceeds through reduction of enamine IXa with diborane, which cleanly affords the desired 10-(4-methylpiperazino)-substituted product [1]. In contrast, attempted reduction of the same enamine IXa with zinc in acetic acid results in hydrogenolysis—complete loss of the 4-methylpiperazine moiety—yielding exclusively 3,7-dimethoxy-10,11-dihydrodibenzo[b,f]thiepin (Xa), a des-piperazinyl compound [2]. This bifurcation in product outcome depending on reducing agent underscores that the target compound's synthetic accessibility is reagent-dependent and not interchangeable with alternative reduction methods.

synthetic route selectivity piperazine retention hydrogenolysis side reaction

Molecular Weight Differentiation from Parent Neuroleptics: 3,7-Dimethoxy Substitution Adds 176.1 Da Relative to Perathiepin

The 3,7-dimethoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo[b,f]thiepin free base (C21H26N2O2S, MW 370.5 g/mol) carries two additional methoxy groups compared to the parent neuroleptic perathiepin (C19H22N2S, MW 310.5 g/mol), corresponding to a mass increment of 60.0 Da for the free base form. The maleate salt (C25H30N2O6S, MW 486.6 g/mol) adds an additional 116.1 Da from maleic acid, yielding a total increase of 176.1 Da relative to perathiepin free base [1]. This mass shift allows clear chromatographic resolution from the parent drug in metabolite profiling studies.

molecular weight differentiation metabolite mass shift LC-MS method development

Class-Level Pharmacological Differentiation: Dimethoxy Metabolites Exhibit Attenuated Central Depressant and Cataleptic Activity Compared to Parent Perathiepin

In pharmacological profiling of 2,8-dimethoxy and 3,8-dimethoxy derivatives of 10-(4-methylpiperazino)-10,11-dihydrodibenzo[b,f]thiepin (compounds IV and V), the central depressant and cataleptic activity was reported to be lower than that of the unsubstituted parent compound perathiepin (I) [1]. Although quantitative ED50 or cataleptic index values for the 3,7-isomer are not available in the published literature, the consistent trend across dimethoxy-substituted analogs supports a class-level inference of reduced neuroleptic potency relative to the parent drug scaffold [1][2]. This property is relevant for studies investigating active vs. inactive metabolite profiles.

central depressant activity cataleptic activity metabolite pharmacology

Maleate Salt Form Identity: CAS 80709-63-3 is Defined as the (E)-but-2-enedioate Salt, Not the Free Base

The compound registered under CAS 80709-63-3 is explicitly the maleate salt—(E)-but-2-enedioic acid adduct—of 1-(3,7-dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine, as confirmed by ChemIDplus and IUPAC nomenclature [1]. The maleate counterion adds 116.1 Da to the molecular weight and confers distinct solubility and crystallization properties compared to the free base (MW 370.5 g/mol). While specific melting point data for CAS 80709-63-3 remains unavailable in public databases, structurally analogous dibenzo[b,f]thiepin maleates exhibit melting points in the range of 173°–175°C [2]. Procurement of the free base or a different salt form would introduce uncontrolled variables in dissolution, formulation, and analytical method development.

salt form verification maleate counterion solubility profile

10,11-Dihydro Saturation State: Distinction from Fully Unsaturated Dibenzo[b,f]thiepin Analogs

The target compound contains a 10,11-dihydrodibenzo[b,f]thiepin core (saturated at C10–C11), distinguishing it from fully unsaturated dibenzo[b,f]thiepin analogs such as 2,3-dimethoxy-11-(4-methylpiperazino)dibenzo[b,f]thiepin maleate [1]. The saturated 10,11-dihydro bridge eliminates the double bond present in unsaturated congeners and alters the three-dimensional conformation of the seven-membered thiepin ring, which has been shown to affect receptor binding geometry in the broader dibenzo[b,f]thiepin series [2]. This structural feature is relevant when selecting reference standards for metabolite identification, as metabolic pathways may yield both saturated and unsaturated products.

saturation state structure-activity relationship metabolic stability

Optimal Research and Industrial Application Scenarios for 3,7-Dimethoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate (CAS 80709-63-3)


Analytical Reference Standard for Regioisomer-Specific Metabolite Identification in LC-MS/MS Pharmacokinetic Studies

When developing LC-MS/MS methods to profile metabolites of dibenzo[b,f]thiepin-based neuroleptics (e.g., octoclothepin, perathiepin, methiothepin), the 3,7-dimethoxy isomer serves as a regioisomer-specific reference standard that can be differentiated from the 7,8-dimethoxy isomer via chromatographic retention time and fragmentation pattern, despite their identical molecular weight (486.6 g/mol) [1]. This application is essential for correctly assigning O-demethylated metabolite structures in in vitro microsomal incubation or in vivo plasma samples, where multiple regioisomeric dimethoxy metabolites may co-occur [2].

Synthetic Intermediate for Deuterated Internal Standard Preparation in Quantitative Bioanalysis

The 3,7-dimethoxy scaffold, with its defined substitution pattern, can serve as a precursor for the synthesis of stable isotope-labeled (e.g., deuterated at methoxy positions) internal standards for quantitative LC-MS/MS bioanalysis. The distinct CAS registry (80709-63-3) and synthetic route via diborane reduction of enamine IXa [1] provide a reproducible starting point for deuteration at the methoxy groups, enabling precise quantification of parent drug and metabolites without interference from endogenous compounds or isobaric interferences.

Pharmacological Profiling of Metabolite Activity in Comparative Neuroleptic Screening Panels

Given the class-level evidence that dimethoxy-substituted dibenzo[b,f]thiepin derivatives exhibit reduced central depressant and cataleptic activity relative to the parent neuroleptic perathiepin [1], the 3,7-dimethoxy isomer is a critical tool for in vitro receptor binding screens (dopamine D1–D4, serotonin 5-HT2A/2C) aimed at confirming whether O-demethylated metabolites retain or lose pharmacological activity. This data is indispensable for interpreting whether a metabolite contributes to therapeutic efficacy or represents a detoxification product [2].

Physicochemical Reference for Pre-formulation Solubility and Salt Selection Studies

As a defined maleate salt ((E)-but-2-enedioic acid adduct, MW 486.6 g/mol) [1], CAS 80709-63-3 provides a standardized physicochemical reference for solubility determination, stability testing, and salt-form comparison studies within the dibenzo[b,f]thiepin chemical series. Procurement of the correctly specified maleate salt—rather than the free base or an alternative salt—ensures that dissolution rate, hygroscopicity, and crystallinity data are reproducible and applicable to formulation development [2].

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